Elevated Lipophilicity (XLogP3) of 2-(S-Methylsulfonimidoyl)benzonitrile Versus the Sulfone Analog
2-(S-Methylsulfonimidoyl)benzonitrile exhibits a computed XLogP3-AA value of 2.2 . In contrast, the corresponding sulfone analog 2-(methylsulfonyl)benzonitrile has a computed XLogP3 of 0.9 [1]. The sulfonimidoyl compound is therefore more than 1.3 log units more lipophilic, translating to approximately a 20-fold higher theoretical octanol/water partition coefficient. This increased lipophilicity is attributed to the replacement of the sulfone S=O with the less polar S=N/H functionality.
Δ +1.3
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 2-(Methylsulfonyl)benzonitrile, XLogP3 = 0.9 |
| Quantified Difference | ΔXLogP3 = +1.3 (~20-fold higher theoretical P) |
| Conditions | XLogP3-AA algorithm, computed physicochemical property |
Why This Matters
Higher lipophilicity can improve passive membrane permeability and CNS penetration potential, making the sulfonimidoyl compound a more suitable candidate when target engagement requires crossing lipid bilayers.
- [1] AngeneChemical. Benzonitrile, 2-(methylsulfonyl)-, CAS 89942-56-3. XLogP3: 0.9. View Source
